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molecular formula C18H14O2 B183195 2-(Benzyloxy)-1-naphthaldehyde CAS No. 52805-48-8

2-(Benzyloxy)-1-naphthaldehyde

Cat. No. B183195
M. Wt: 262.3 g/mol
InChI Key: VEMDBXGFPCYWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840739

Procedure details

Sulfamic acid (17.28 g, 178 mmol) was added to a solution of 9 (21.11 g, 80.5 mmol) in acetone (420 ml) and water (210 ml) at 0° C. Over a period of 20 minutes, 80% NaClO2 (10.42 g, 92.2 mmol) was added at 0° C. The solution was stirred at 0° C. for 30 minutes and then concentrated to about 200 ml. After dilution with water (200 ml), the mixture was extracted with CH2Cl2 (1×200 ml, 2×100 ml). The organic layer was dried (MgSO4) and concentrated. Crystallization from cyclohexane/ethyl acetate (1:1) generated 19.12 g (85%) of 10 as pale yellow crystals, mp 127°-128° C. (lit. mp 128°-130° C.).
Quantity
17.28 g
Type
reactant
Reaction Step One
Name
Quantity
21.11 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[CH2:6]([O:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[CH:24]=[O:25])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[O-:26]Cl=O.[Na+]>CC(C)=O.O>[CH2:6]([O:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[C:24]([OH:26])=[O:25])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.28 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
21.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
420 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.42 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 200 ml
EXTRACTION
Type
EXTRACTION
Details
After dilution with water (200 ml), the mixture was extracted with CH2Cl2 (1×200 ml, 2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from cyclohexane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C2=CC=CC=C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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